Ethyl 4-((4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

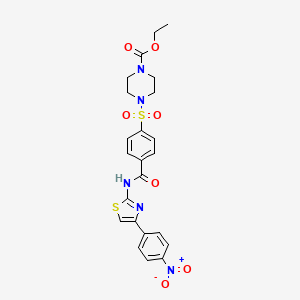

Ethyl 4-((4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex small molecule featuring a piperazine core substituted with an ethyl carboxylate group, a phenylsulfonyl moiety, a carbamoyl linker, and a 4-nitrophenyl-substituted thiazole ring. This structure combines electron-withdrawing (e.g., nitro, sulfonyl) and hydrogen-bonding (e.g., carbamoyl) groups, making it a candidate for therapeutic applications such as enzyme inhibition or protein degradation. Its structural complexity necessitates comparison with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name |

ethyl 4-[4-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O7S2/c1-2-35-23(30)26-11-13-27(14-12-26)37(33,34)19-9-5-17(6-10-19)21(29)25-22-24-20(15-36-22)16-3-7-18(8-4-16)28(31)32/h3-10,15H,2,11-14H2,1H3,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNGTTHUEQLKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole and thiosemicarbazone derivatives, which this compound is a part of, are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins.

Biochemical Pathways

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This solubility profile may influence the compound’s bioavailability.

Biological Activity

Ethyl 4-((4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of Thiazole Derivatives : The thiazole moiety is synthesized through the reaction of appropriate carbonyl compounds with thiosemicarbazide, followed by cyclization.

- Coupling Reactions : The thiazole derivative is then coupled with various aryl and sulfonamide groups to enhance biological activity.

- Final Esterification : The final compound is obtained through the esterification of the piperazine derivative with ethyl chloroformate.

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiazole ring have shown promising results against various cancer cell lines, including Caco-2 and A549 cells. In particular, derivatives with electron-donating groups on the phenyl ring demonstrated enhanced cytotoxicity.

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| Ethyl 4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonamide | Caco-2 | 39.8 (p < 0.001) | |

| Thiazole derivative | A549 | 31.9 (p = 0.0019) |

Enzyme Inhibition

Ethyl 4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonamide has been evaluated for its inhibitory effects on human monoamine oxidase (hMAO) isoforms A and B. The structure–activity relationship studies indicated that specific substitutions significantly influence the inhibitory potency against these enzymes.

Antioxidant Activity

The antioxidant properties of thiazole derivatives have also been investigated, revealing their potential to scavenge free radicals and reduce oxidative stress. This activity is crucial for mitigating cellular damage in various diseases.

Case Studies

- In Vitro Studies : A study focusing on the anticancer effects of thiazole derivatives indicated a direct correlation between structural modifications and biological activity. The presence of nitro groups was found to enhance cytotoxicity against cancer cells, suggesting that such modifications could be pivotal in drug design.

- Computational Analysis : Molecular docking studies have provided insights into the binding interactions between Ethyl 4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonamide and target enzymes, confirming its potential as a lead compound for further development.

Comparison with Similar Compounds

Below is a detailed analysis of structurally related compounds, focusing on key differences in substituents and their implications.

Structural Analog Table

Key Findings from Comparative Analysis

Role of the Thiazole Ring

- The thiazole ring in the target compound contributes to π-π stacking interactions, critical for binding to hydrophobic enzyme pockets. Analogs with thiophene () or benzothiazole () show variable electronic and steric effects. For example, benzothiazole derivatives may enhance binding affinity due to increased aromatic surface area .

Impact of the 4-Nitrophenyl Group

- The 4-nitrophenyl group is a strong electron-withdrawing moiety, stabilizing negative charge in the carbamoyl linker.

Sulfonyl-Piperazine Motif

- The sulfonyl group enhances solubility and hydrogen-bond acceptor capacity. Compounds lacking this group (e.g., ) exhibit reduced polarity, which may limit bioavailability .

Carbamoyl Linker

- The carbamoyl linker facilitates hydrogen bonding with target proteins. Analogs retaining this group (e.g., ) maintain this interaction, while sulfonamide-linked derivatives () may exhibit altered binding kinetics .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing Ethyl 4-((4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

- Methodological Answer: The synthesis typically involves sequential steps:

Thiazole ring formation : Condensation of 4-nitrophenyl-substituted thiourea with α-halo ketones under basic conditions (e.g., NaHCO₃) .

Sulfonylation : Reaction of the thiazole intermediate with 4-carbamoylphenylsulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .

Piperazine coupling : Use of ethyl chloroformate to introduce the piperazine-carboxylate moiety in anhydrous THF with triethylamine as a base .

- Critical Parameters :

- Temperature control during sulfonylation to prevent decomposition.

- Solvent purity (e.g., anhydrous THF) to avoid hydrolysis.

- Reaction monitoring via TLC or HPLC to track intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and piperazine signals (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~520–550) and fragment patterns .

- HPLC-PDA : Purity assessment using a C18 column with acetonitrile/water gradients; retention time consistency confirms batch reproducibility .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. The sulfonyl group may form hydrogen bonds with catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .

- Pharmacophore Mapping : Identify critical moieties (e.g., nitro group for electron withdrawal) using Schrödinger’s Phase .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial potency variations across studies)?

- Methodological Answer:

- Standardized Assays : Re-evaluate activity using CLSI guidelines for MIC determination against S. aureus and E. coli with consistent inoculum sizes .

- Metabolite Profiling : LC-MS/MS to detect degradation products under assay conditions (e.g., pH 7.4 vs. 6.8) that may affect potency .

- Structural Analogs Comparison : Cross-reference activities of analogs (Table 1) to isolate substituent effects (e.g., 4-nitrophenyl vs. 4-fluorophenyl) .

Q. Table 1. Bioactivity of Structural Analogs

| Compound Substituent | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Nitrophenyl (Current Compound) | Bacterial DNA gyrase | 0.8 ± 0.2 | |

| 4-Fluorophenyl | COX-2 | 1.5 ± 0.3 | |

| 4-Methylphenyl | CYP3A4 | 12.4 ± 1.1 |

Q. What methodologies quantify the compound’s stability under physiological conditions for pharmacokinetic studies?

- Methodological Answer:

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via UPLC-QTOF .

- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C suggests solid-state stability) .

- Plasma Stability : Incubate with rat plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and measure parent compound loss via LC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 45% vs. 65%)?

- Methodological Answer:

- Parameter Optimization : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using DoE (Design of Experiments) .

- Side-Reaction Tracking : LC-MS monitoring to detect by-products (e.g., over-sulfonylation) that reduce yield .

- Cross-Lab Validation : Reproduce synthesis in ≥3 independent labs with identical reagent sources to isolate operator/environmental factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.